2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two fluorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of 3,5-Difluoropyridine: This can be achieved through the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine.
Cyclization to Form Triazole Ring: The 3,5-difluoropyridine can then undergo a cyclization reaction with azides to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Bu4N+F− in DMF at room temperature can be used for substitution reactions.
Cyclization: Copper(I) catalysts are commonly used for the cyclization reactions involving azides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, while the triazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with only one fluorine atom on the pyridine ring.
3,5-Difluoropyridine: Lacks the triazole ring but has similar electronic properties due to the presence of two fluorine atoms.
2-(3,5-Difluoropyridin-2-yl)methanol: Another derivative with a hydroxyl group instead of the triazole ring.
Uniqueness
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the fluorinated pyridine ring and the triazole ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H4F2N4O2 |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4F2N4O2/c9-4-1-5(10)7(11-2-4)14-12-3-6(13-14)8(15)16/h1-3H,(H,15,16) |
InChI Key |
HILLRJKKCDRHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)N2N=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.